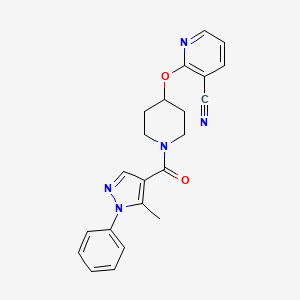
2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a pyrazole ring, a piperidine moiety, and a nitrile group, contributing to its unique pharmacological profile.
Research indicates that the biological activity of pyrazole derivatives often involves interactions with various biological targets:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of specific enzymes involved in inflammatory pathways. For instance, studies have shown that certain pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .
- Anticancer Activity : Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. The compound's structural components may enhance its interaction with cellular targets involved in cell cycle regulation and apoptosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of This compound :
Case Studies
Several studies highlight the efficacy of pyrazole derivatives in preclinical models:
- Breast Cancer Model : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 and MDA-MB-231 cell lines. The compound exhibited significant cytotoxicity, particularly when combined with doxorubicin, suggesting a potential for enhanced therapeutic strategies in breast cancer treatment .
- Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing promising antibacterial activity. The mechanism was attributed to disruption of bacterial cell wall synthesis .
- Inflammation Models : In vivo studies demonstrated that administration of the compound significantly reduced inflammatory markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent .
特性
IUPAC Name |
2-[1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-16-20(15-25-27(16)18-7-3-2-4-8-18)22(28)26-12-9-19(10-13-26)29-21-17(14-23)6-5-11-24-21/h2-8,11,15,19H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMIHFZGDQHUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














